molecular formula C19H21N3O3 B2577210 1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954695-62-6

1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2577210
CAS No.: 954695-62-6
M. Wt: 339.395
InChI Key: HXGAIWSBVYXYJW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a methoxyphenyl group, a phenylpyrrolidinone moiety, and a urea linkage, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Urea Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the pyrrolidinone ring.

    1-(3-Methoxyphenyl)-3-(5-oxo-1-methylpyrrolidin-3-yl)methylurea: Has a methyl group instead of a phenyl group in the pyrrolidinone ring.

Uniqueness

1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to the presence of both the methoxyphenyl and phenylpyrrolidinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-5-6-15(11-17)21-19(24)20-12-14-10-18(23)22(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGAIWSBVYXYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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